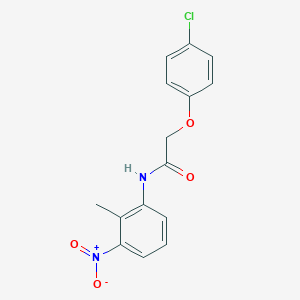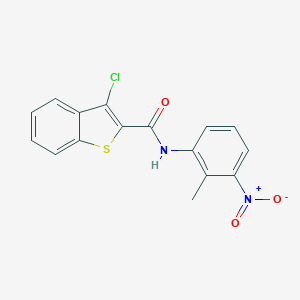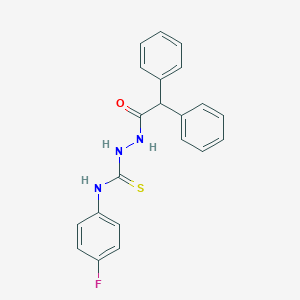![molecular formula C17H17FN4O2S B323254 4-{2-[(4-fluoroanilino)carbothioyl]hydrazino}-4-oxo-N-phenylbutanamide](/img/structure/B323254.png)
4-{2-[(4-fluoroanilino)carbothioyl]hydrazino}-4-oxo-N-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[(4-fluoroanilino)carbothioyl]hydrazino}-4-oxo-N-phenylbutanamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of fluorophenyl, carbonothioyl, hydrazino, and phenylbutanamide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-fluoroanilino)carbothioyl]hydrazino}-4-oxo-N-phenylbutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-fluoroaniline: This involves the nitration of fluorobenzene followed by reduction to obtain 4-fluoroaniline.
Formation of carbonothioyl intermediate: 4-fluoroaniline reacts with carbon disulfide and an appropriate base to form the carbonothioyl intermediate.
Hydrazino group introduction: The carbonothioyl intermediate is then treated with hydrazine hydrate to introduce the hydrazino group.
Coupling with phenylbutanamide: Finally, the hydrazino intermediate is coupled with phenylbutanamide under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-{2-[(4-fluoroanilino)carbothioyl]hydrazino}-4-oxo-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted products with new functional groups replacing the original ones.
Applications De Recherche Scientifique
4-{2-[(4-fluoroanilino)carbothioyl]hydrazino}-4-oxo-N-phenylbutanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-{2-[(4-fluoroanilino)carbothioyl]hydrazino}-4-oxo-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with receptors: Modulating receptor-mediated signaling pathways.
Altering cellular processes: Affecting cellular functions such as proliferation, apoptosis, and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-{[(4-chlorophenyl)amino]carbonothioyl}hydrazino)-4-oxo-N-phenylbutanamide
- 4-(2-{[(4-bromophenyl)amino]carbonothioyl}hydrazino)-4-oxo-N-phenylbutanamide
- 4-(2-{[(4-methylphenyl)amino]carbonothioyl}hydrazino)-4-oxo-N-phenylbutanamide
Uniqueness
4-{2-[(4-fluoroanilino)carbothioyl]hydrazino}-4-oxo-N-phenylbutanamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its analogs with different substituents.
Propriétés
Formule moléculaire |
C17H17FN4O2S |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
4-[2-[(4-fluorophenyl)carbamothioyl]hydrazinyl]-4-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C17H17FN4O2S/c18-12-6-8-14(9-7-12)20-17(25)22-21-16(24)11-10-15(23)19-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,23)(H,21,24)(H2,20,22,25) |
Clé InChI |
CQAUCAOPWOMLOY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=S)NC2=CC=C(C=C2)F |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=S)NC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'1,N'6-bis[(4-chlorophenoxy)acetyl]hexanedihydrazide](/img/structure/B323172.png)
![N'1,N'6-bis[(2-naphthyloxy)acetyl]hexanedihydrazide](/img/structure/B323174.png)
![N'1,N'4-bis[(4-chlorophenoxy)acetyl]terephthalohydrazide](/img/structure/B323175.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-nitrobenzamide](/img/structure/B323178.png)
![N-(4-chlorophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B323179.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dinitroaniline](/img/structure/B323180.png)
![N-(4-chloro-3-nitrobenzylidene)-4-[(4-methyl-1-piperidinyl)sulfonyl]aniline](/img/structure/B323183.png)
![(6E)-2,4-dichloro-6-[[4-(4-methylpiperidin-1-yl)sulfonylanilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B323184.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-N-[(5-methyl-2-thienyl)methylene]aniline](/img/structure/B323185.png)


![(6E)-4-bromo-6-[[2-(cyclohexen-1-yl)ethylamino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B323192.png)
![(6E)-6-[[2-(cyclohexen-1-yl)ethylamino]methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B323193.png)

